molecular formula C26H18BrNS B15008065 N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline

N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline

Cat. No.: B15008065
M. Wt: 456.4 g/mol
InChI Key: CNZISEOXJABBOQ-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[4-(9H-THIOXANTHEN-9-YL)PHENYL]METHANIMINE is a complex organic compound characterized by the presence of a bromophenyl group and a thioxanthenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[4-(9H-THIOXANTHEN-9-YL)PHENYL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Formation of the Thioxanthenyl Intermediate: This step involves the synthesis of the thioxanthenyl group through a series of reactions, including cyclization and functional group modifications.

    Condensation Reaction: The final step involves the condensation of the bromophenyl intermediate with the thioxanthenyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[4-(9H-THIOXANTHEN-9-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[4-(9H-THIOXANTHEN-9-YL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[4-(9H-THIOXANTHEN-9-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    tert-Butylamine: Another amine compound with different structural features.

    3-Chloro-4-fluorophenylboronic acid: A boronic acid derivative with similar aromatic characteristics.

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[4-(9H-THIOXANTHEN-9-YL)PHENYL]METHANIMINE is unique due to its combination of a bromophenyl group and a thioxanthenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C26H18BrNS

Molecular Weight

456.4 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[4-(9H-thioxanthen-9-yl)phenyl]methanimine

InChI

InChI=1S/C26H18BrNS/c27-20-13-9-18(10-14-20)17-28-21-15-11-19(12-16-21)26-22-5-1-3-7-24(22)29-25-8-4-2-6-23(25)26/h1-17,26H

InChI Key

CNZISEOXJABBOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)Br

Origin of Product

United States

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